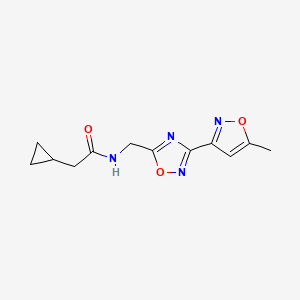

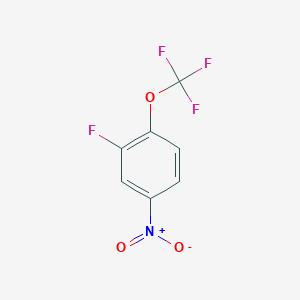

![molecular formula C21H17ClN2O3 B2714702 2-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide CAS No. 946243-76-1](/img/structure/B2714702.png)

2-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

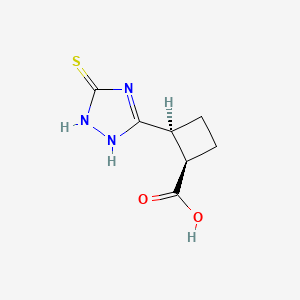

“2-chloro-N-[1-(2-furoyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide” is a chemical compound. It is a derivative of benzamide, which is an important class of compounds with a wide range of applications in pharmaceuticals .

Synthesis Analysis

The synthesis of similar benzamide derivatives has been reported in the literature . The process involves the reaction of chloromethylbenzoyl chloride with amines in an aqueous medium, followed by refluxing the resulting benzamides with 1-(2-furoyl)piperazine .Molecular Structure Analysis

The molecular structure of similar benzamide derivatives has been confirmed using various spectroscopic techniques including 13C NMR, 1H NMR, IR, and EI-MS .Scientific Research Applications

Synthesis and Chemical Properties

- Research on α′,α′-disilylated tertiary benzamides demonstrates their use as dual ortho- and α′-carbanion synthons, which can be converted into various functional groups, indicating the potential for creating diverse chemical structures from similar compounds (Cuevas, Patil, & Snieckus, 1989).

- A study on N-(2,4-diaryltetrahydroquinolin-1-yl) furan-2-carboxamide derivatives, including the synthesis of 4-(3,4-Dimethoxyphenyl)-3,6-dimethyl-2-phenyl-3,4-dihydroquinolin-1(2H)-yl)methanone, reveals their relevance as therapeutic agents with anticancer, antibacterial, antifungal, anti-inflammatory, and immunomodulatory properties (Bonilla-Castañeda, Villamizar-Mogotocoro, & Kouznetsov, 2022).

Pharmaceutical Applications

- Compounds with the tetrahydroisoquinoline moiety, as found in the synthesis of substituted 1,2,3,4-tetrahydroisoquinolines, have been identified as potential anticancer agents, highlighting the role of similar structures in drug development and their therapeutic potential (Redda, Gangapuram, & Ardley, 2010).

- The synthesis of quinoline attached-furan-2(3H)-ones, possessing anti-inflammatory and antibacterial properties with reduced gastrointestinal toxicity and lipid peroxidation, underlines the significance of furoyl and quinolinyl derivatives in designing safer pharmaceuticals (Alam et al., 2011).

Chemical Reactivity and Derivative Formation

- Studies on the reactivity of similar compounds, such as N-(2-chloro-phenyl)-2-halo-benzamides, for the one-pot synthesis of 2-arylbenzoxazole derivatives, showcase the versatility of these structures in forming heterocyclic compounds, which could be pivotal in developing new materials or pharmaceuticals (Miao et al., 2015).

Mechanism of Action

Indole derivatives are known to possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . They bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .

Furan derivatives also have a unique place in the field of medicinal chemistry. The incorporation of the furan nucleus is an important synthetic strategy in drug discovery. The high therapeutic properties of furan-related drugs have encouraged medicinal chemists to synthesize a large number of novel chemotherapeutic agents .

properties

IUPAC Name |

2-chloro-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17ClN2O3/c22-17-7-2-1-6-16(17)20(25)23-15-10-9-14-5-3-11-24(18(14)13-15)21(26)19-8-4-12-27-19/h1-2,4,6-10,12-13H,3,5,11H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPRKBXRMUTBOM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)C3=CC=CC=C3Cl)N(C1)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-chloro-N-[1-(furan-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

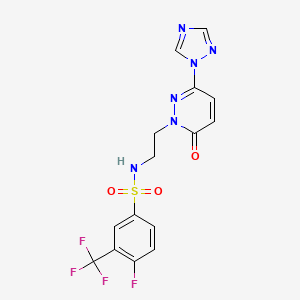

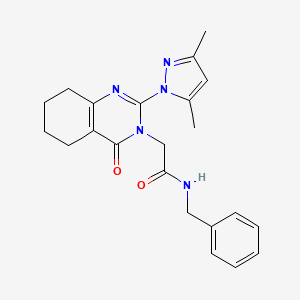

![(3Z)-3-{[(5-chloro-2-methoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2714622.png)

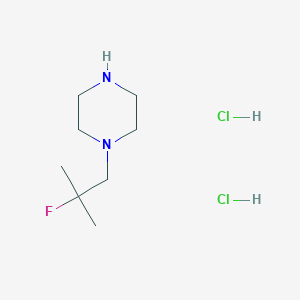

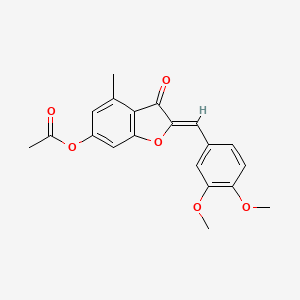

![4-(tert-butyl)-N-(3-(morpholinomethyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)benzamide](/img/structure/B2714623.png)

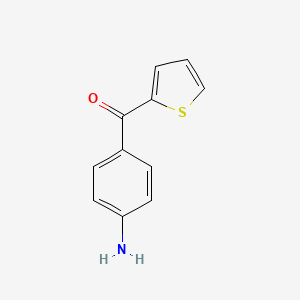

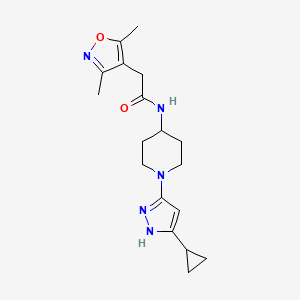

![2-(1H-pyrrol-1-yl)-4H,5H,7H-thieno[2,3-c]thiopyran-3-carboxylic acid](/img/structure/B2714633.png)

![Methyl 3-oxa-9-azaspiro[5.5]undecane-11-carboxylate;hydrochloride](/img/structure/B2714642.png)